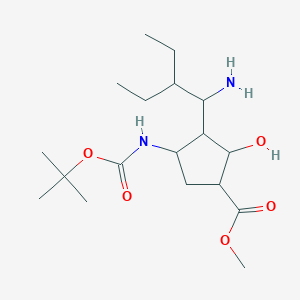

(1s,2s,3s,4r)-Methyl 3-((r)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate

Description

The compound (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate (CAS No. 316173-29-2) is a multisubstituted cyclopentane derivative with a molecular formula of C₁₈H₃₄N₂O₅ and a molecular weight of 358.47 g/mol . Its structure features:

- A methyl ester group at position 1.

- A (tert-butoxycarbonyl)amino (Boc) protecting group at position 4.

- A 2-hydroxy substituent at position 2.

- A (R)-1-amino-2-ethylbutyl side chain at position 3.

This compound is stereochemically complex, with four defined stereocenters in the (1S,2S,3S,4R) configuration. It has been investigated as a key intermediate in the synthesis of antiviral agents, particularly anti-influenza drugs, where the Boc group serves as a protective moiety during synthesis . Its stability is temperature-sensitive, requiring storage at 2–8°C under inert conditions .

Propriétés

IUPAC Name |

methyl 3-(1-amino-2-ethylbutyl)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O5/c1-7-10(8-2)14(19)13-12(20-17(23)25-18(3,4)5)9-11(15(13)21)16(22)24-6/h10-15,21H,7-9,19H2,1-6H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXLAHYOAZIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Synthetic Routes

Cyclopentane Ring Formation via Ring Contraction

A ring contraction approach from cyclohexane derivatives is frequently employed. For example:

- Cyclohexane Dione Synthesis : React cyclohexane-1,2-dione derivatives with hydrazine to form hydrazones.

- Oxidation : Treat hydrazones with MnO₂ to generate diazoketone intermediates.

- Arndt-Eistert Reaction : Convert diazoketones to cyclopentane carboxylic acids via gas-phase thermal decomposition.

Example Reaction :

Cyclohexane-1,2-dione → Hydrazine → Hydrazine Derivative → MnO₂ Oxidation → Diazoketone → Arndt-Eistert → Cyclopentane Carboxylic Acid.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine Addition | pH 5–11, 25°C | 85–90% | |

| MnO₂ Oxidation | Benzene, RT | 70–75% | |

| Arndt-Eistert | Gas-phase, 150–200°C | 60–65% |

Stereoselective Functionalization of the Cyclopentane Core

Amino Group Introduction

The Boc-protected amino group is typically introduced via nucleophilic substitution or reductive amination :

- Boc Protection : React a cyclopentane amine with di-tert-butyl dicarbonate (Boc₂O) in acetone/water with triethylamine (Et₃N).

- Stereoselective Amination : Use chiral catalysts or enzymatic methods to achieve (R)-configuration at the amino-bearing carbon.

Hydroxyl Group Installation

The hydroxyl group is introduced via reduction of a ketone precursor or epoxide opening :

- Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces methyl 2-oxocyclopentanecarboxylate to methyl 2-hydroxycyclopentanecarboxylate.

- Conditions : Methanol, RT, 2 hours.

- Yield : 90–95%.

Assembly of the Full Structure

The final compound is synthesized by sequential functionalization of the cyclopentane core:

- Methyl Ester Formation : Esterify cyclopentanecarboxylic acid with methanol using H₂SO₄ as a catalyst.

- Aminoalkyl Side Chain Addition : Introduce the (R)-1-amino-2-ethylbutyl group via alkylation or nucleophilic substitution.

- Boc Protection : Apply Boc₂O under mild acidic conditions.

Example Pathway :

Cyclopentane → Methyl Ester → Ketone Reduction → Hydroxyl Group → Aminoalkyl Side Chain → Boc Protection → Target Compound.

Stereochemical Control Strategies

Enzymatic Resolution

Baker’s yeast or engineered enzymes are used to resolve racemic intermediates:

Chiral Catalysis

Asymmetric catalysis with transition metals (e.g., Ru, Ir) or organocatalysts ensures stereoselectivity during functionalization.

Industrial-Scale Production Considerations

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | Hours | Optimized to 1–2 hours |

| Yield | 60–80% | 70–85% |

| Purity | >95% | >98% (HPLC) |

| Cost | High (reagents) | Reduced (optimized catalysts) |

| Waste | Moderate | Minimal (continuous flow) |

Key Innovations :

Comparative Analysis of Synthesis Methods

Analyse Des Réactions Chimiques

Types of Reactions

(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of a carbonyl group can yield an alcohol.

Applications De Recherche Scientifique

(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

The following table summarizes the target compound and its analogs based on evidence-derived

Activité Biologique

(1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate is a complex organic compound with significant biological relevance due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with multiple functional groups:

- Amino Group : Contributes to its reactivity and interaction with biological targets.

- Hydroxy Group : Potentially involved in biochemical reactions.

- Tert-butoxycarbonylamino Group : Provides stability and protects the amino functionality.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H34N2O5 |

| Molecular Weight | 358.47 g/mol |

| CAS Number | 316173-29-2 |

| Density | 1.10 ± 0.1 g/cm³ |

| Boiling Point | 476.5 ± 45.0 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism can be summarized as follows:

- Enzyme Modulation : The amino and hydroxy groups facilitate hydrogen bonding and other interactions with enzymes, potentially altering their activity.

- Receptor Interaction : The structural conformation enables binding to various receptors, influencing physiological responses.

Biological Activity and Research Findings

Research indicates that (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate exhibits various biological activities:

Antimicrobial Properties

Studies have shown that derivatives of cyclopentane compounds possess antimicrobial activity. The presence of the amino group enhances interaction with bacterial cell walls, leading to increased permeability and cell death.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Activity :

- A study evaluated the compound's effectiveness against Gram-positive bacteria. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Case Study on Anti-inflammatory Properties :

- In vitro experiments demonstrated that the compound reduced IL-6 and TNF-alpha levels in activated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate can be compared with other cyclopentane derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Compound A | Antimicrobial | Lacks hydroxy group |

| Compound B | Anti-inflammatory | Different stereochemistry |

| (1S,2S,3S,4R) Compound | Antimicrobial & Anti-inflammatory | Unique combination of functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.